Product packaging for 3-Bromo-5-(cyclopropylmethoxy)phenol(Cat. No.:)

3-Bromo-5-(cyclopropylmethoxy)phenol

Cat. No.: B13933505
M. Wt: 243.10 g/mol
InChI Key: GRKDIGVIMRSUFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Phenolic Structures in Organic Synthesis and Medicinal Chemistry Research

Phenolic structures are fundamental scaffolds in the landscape of organic and medicinal chemistry. ksu.edu.sa Characterized by a hydroxyl group directly attached to an aromatic ring, phenols are prevalent in a vast array of natural products and synthetic compounds, including a significant number of FDA-approved pharmaceuticals. Their importance stems from several key features. The hydroxyl group can act as both a hydrogen bond donor and acceptor, playing a crucial role in molecular recognition and binding to biological targets such as enzymes and receptors.

From a synthetic standpoint, the phenolic hydroxyl group is highly versatile. It can be easily converted into an ether or ester, and it activates the aromatic ring toward electrophilic substitution reactions, directing incoming groups to the ortho and para positions. unacademy.com This reactivity makes phenols valuable starting materials for constructing more complex molecules. In medicinal chemistry, the phenolic moiety is associated with a wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The ability of phenols to scavenge free radicals is a particularly well-studied attribute, contributing to their potential role in mitigating oxidative stress-related diseases. mdpi.com

Overview of Brominated Phenol (B47542) Derivatives and Their Research Utility

The introduction of bromine atoms onto a phenol ring creates brominated phenol derivatives, a subclass of compounds with distinct and often enhanced properties. Bromination is a key strategy in medicinal chemistry to modulate a molecule's biological activity. The presence of bromine can increase a compound's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and distribution within the body. mdpi.com

Bromophenols are commonly found as secondary metabolites in marine organisms, particularly red algae, where they exhibit a range of potent biological effects, including antimicrobial, anticancer, antidiabetic, and antioxidant activities. mdpi.comtandfonline.comencyclopedia.pub In synthetic chemistry, the bromine atom serves as a versatile functional handle. It can be readily used in various cross-coupling reactions (such as Suzuki or Stille couplings) to form new carbon-carbon bonds, allowing for the construction of complex molecular architectures. Researchers synthesize novel bromophenol derivatives to explore their potential as enzyme inhibitors or therapeutic agents. tandfonline.commdpi.com Studies have shown that the number and position of bromine atoms on the phenol ring can be critical for specific biological functions, highlighting the importance of bromine in rational drug design. tandfonline.com

Introduction to Cyclopropylmethoxy Moieties in Chemical Design

The cyclopropyl (B3062369) group is the smallest possible carbocyclic ring, and its inclusion in molecular design has become an increasingly popular strategy in modern medicinal chemistry. scientificupdate.comnih.gov This three-membered ring is not just a simple alkyl substituent; its unique electronic and conformational properties make it a powerful tool for optimizing drug candidates. fiveable.me The cyclopropyl ring is highly strained, which gives its C-C bonds enhanced π-character and makes the C-H bonds shorter and stronger. nih.gov

When incorporated into a larger molecule, often as a cyclopropylmethoxy group (–O–CH₂–cyclopropane), this moiety can confer several advantages:

Metabolic Stability : The cyclopropyl group is generally more resistant to oxidative metabolism by enzymes like cytochrome P450 compared to more flexible alkyl groups. iris-biotech.dehyphadiscovery.com

Conformational Rigidity : The ring's rigid structure can lock a portion of the molecule into a specific orientation, which can lead to more selective and potent binding to a biological target. iris-biotech.de

Potency and Lipophilicity : It can serve as a rigid scaffold to optimally position other functional groups for receptor interaction and can be used to fine-tune the molecule's lipophilicity to improve its pharmacokinetic profile. nih.goviris-biotech.de

Research Rationale and Scope for 3-Bromo-5-(cyclopropylmethoxy)phenol

The chemical compound This compound is a prime example of a molecule designed through the principles of rational medicinal chemistry. Its structure strategically combines the three key components discussed: a phenol core, a bromine substituent, and a cyclopropylmethoxy ether group.

The research rationale for investigating this specific compound is based on the hypothesis that the combination of these moieties will result in a molecule with unique and potentially beneficial biological properties. The design logic is as follows:

The bromophenol core provides a proven scaffold for biological activity, with known potential in areas like antimicrobial and anticancer research. mdpi.com

The ether linkage , replacing the more reactive phenolic hydroxyl, is intended to increase metabolic stability, a desirable trait for any potential drug candidate. wikipedia.org

The cyclopropyl moiety is incorporated to introduce conformational rigidity, potentially enhance binding affinity to biological targets, and further protect the molecule from metabolic degradation. nih.goviris-biotech.de

The scope of research for this compound would involve its chemical synthesis, followed by a comprehensive evaluation of its biological activities. This would include screening the compound in a variety of assays to identify any significant effects, such as cytotoxicity against cancer cell lines, inhibition of microbial growth, or modulation of key enzyme activity. Further studies would aim to understand its mechanism of action and establish structure-activity relationships by synthesizing and testing related analogues. The ultimate goal of such research would be to determine if this rationally designed molecule has potential as a novel therapeutic agent or as a valuable tool for chemical biology research.

Chemical Compound Data

Below are the known and calculated properties for the subject compound and its close structural analogues.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO2 B13933505 3-Bromo-5-(cyclopropylmethoxy)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

3-bromo-5-(cyclopropylmethoxy)phenol

InChI

InChI=1S/C10H11BrO2/c11-8-3-9(12)5-10(4-8)13-6-7-1-2-7/h3-5,7,12H,1-2,6H2

InChI Key

GRKDIGVIMRSUFH-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC(=CC(=C2)O)Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 5 Cyclopropylmethoxy Phenol

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 3-bromo-5-(cyclopropylmethoxy)phenol identifies the carbon-oxygen bond of the ether as the key disconnection point. This approach simplifies the target molecule into two primary precursors: a phenolic component, specifically 3-bromo-5-hydroxyphenol, and an alkylating agent, a cyclopropylmethyl halide or a related reagent.

Figure 1: Retrosynthetic Disconnection of this compound

This analysis highlights the importance of efficient synthetic routes to both 3-bromo-5-hydroxyphenol and a suitable cyclopropylmethyl electrophile.

The synthesis of 3-bromo-5-hydroxyphenol is a critical step that can be approached through several synthetic pathways. One potential route begins with 3,5-dihydroxybenzoic acid, which can be brominated and subsequently decarboxylated to yield the desired product. Another strategy involves the demethylation of a more readily available methoxy-substituted precursor. For instance, 3-bromo-5-methoxyphenol (B1287468) can be treated with a demethylating agent like boron tribromide (BBr₃) to afford 3-bromo-5-hydroxyphenol. researchgate.netrsc.org The reaction with BBr₃ is known for its high selectivity and tolerance of various functional groups, proceeding under mild conditions. rsc.org

A further approach could involve a Sandmeyer reaction, a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This would typically start from an appropriately substituted aniline, such as 3-amino-5-bromophenol (B177715) or a protected derivative, which would be diazotized and then subjected to hydrolysis to introduce the hydroxyl group. The Sandmeyer reaction is a powerful tool for accessing substitution patterns that are not easily achievable through direct electrophilic aromatic substitution. organic-chemistry.org

(Bromomethyl)cyclopropane (B137280) is the key reagent for introducing the cyclopropylmethoxy group. A common and effective method for its preparation is the bromination of cyclopropylmethanol. This transformation can be achieved using various brominating agents. One established method involves the use of phosphorus tribromide (PBr₃) in a suitable solvent like N,N-dimethylformamide (DMF). Another approach utilizes triphenylphosphine (B44618) and bromine. researchgate.net The reaction conditions for these methods can be optimized to achieve high yields and purity of the desired (bromomethyl)cyclopropane.

Reagent SystemTypical ConditionsYieldPurityReference
PBr₃ / DMF0-5 °CHigh>99% researchgate.net
PPh₃ / Br₂ / DMF-10 °C to room temp.Good>97% researchgate.net
N-Bromosuccinimide / PPh₃Not specifiedNot specifiedNot specified researchgate.net

Table 1: Comparison of Synthetic Methods for (Bromomethyl)cyclopropane

Phenol (B47542) O-Alkylation Strategies for Cyclopropylmethoxy Moiety Introduction

The formation of the ether linkage in this compound is typically achieved through the O-alkylation of the 3-bromo-5-hydroxyphenol precursor with a cyclopropylmethyl halide. The Williamson ether synthesis is the most common and versatile method for this transformation. masterorganicchemistry.comfrancis-press.comwikipedia.org

The Williamson ether synthesis involves the reaction of a deprotonated alcohol (an alkoxide) with an alkyl halide in an SN2 reaction. masterorganicchemistry.comwikipedia.org In the context of synthesizing this compound, the phenolic hydroxyl group of 3-bromo-5-hydroxyphenol is first deprotonated with a suitable base to form the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of (bromomethyl)cyclopropane and displacing the bromide leaving group to form the desired ether. youtube.com

The choice of base is crucial for the success of the reaction. For phenols, which are more acidic than aliphatic alcohols, moderately strong bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) are often sufficient to generate the nucleophilic phenoxide. youtube.comresearchgate.net The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or N,N-dimethylformamide (DMF), which can solvate the cation of the base without hindering the nucleophilicity of the phenoxide. wikipedia.org

To enhance the rate and efficiency of the Williamson ether synthesis, particularly when dealing with reactants that have limited solubility in a common solvent, phase-transfer catalysis (PTC) can be employed. PTC involves the use of a catalyst, typically a quaternary ammonium (B1175870) salt, to transfer the anionic nucleophile (the phenoxide) from an aqueous or solid phase into the organic phase where the alkylating agent is dissolved. dntb.gov.uanih.gov

This technique allows the reaction to proceed under milder conditions and can lead to higher yields by minimizing side reactions. dntb.gov.ua The phase-transfer catalyst forms a lipophilic ion pair with the phenoxide, which can then readily migrate into the organic phase and react with the cyclopropylmethyl halide.

The successful synthesis of this compound via Williamson ether synthesis depends on the careful optimization of several reaction parameters.

ParameterEffect on ReactionTypical Conditions
Base Deprotonates the phenol to form the nucleophilic phenoxide.K₂CO₃, NaOH, Cs₂CO₃
Solvent Affects reaction rate and solubility of reactants. Polar aprotic solvents are preferred.Acetonitrile, DMF, Acetone
Temperature Influences the reaction rate. Higher temperatures can lead to side reactions.50-100 °C
Alkylating Agent Reactivity follows the trend R-I > R-Br > R-Cl. francis-press.com(Bromomethyl)cyclopropane is commonly used.
Catalyst (PTC) Increases reaction rate by facilitating the transfer of the nucleophile.Tetrabutylammonium bromide (TBAB), Aliquat 336

Table 2: Key Parameters for Optimization of Williamson Ether Synthesis

By systematically adjusting these parameters, the yield of this compound can be maximized while minimizing the formation of impurities. The choice of a primary alkyl halide like (bromomethyl)cyclopropane is advantageous as it favors the desired SN2 pathway over potential elimination side reactions that can occur with secondary or tertiary halides. masterorganicchemistry.com

Regioselective Bromination of Phenolic Substrates

The introduction of a bromine atom onto a phenolic ring is a classic example of electrophilic aromatic substitution. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. savemyexams.com In the case of a meta-substituted phenol, such as one with a cyclopropylmethoxy group at the 5-position, the directing effects of both the hydroxyl and the ether group must be considered to achieve regioselectivity.

Direct Bromination Methodologies

Direct bromination of a phenol involves the treatment of the substrate with a brominating agent. Common reagents for this purpose include bromine water, N-Bromosuccinimide (NBS), and other sources of electrophilic bromine. savemyexams.comyoutube.com The high reactivity of the phenolic ring often leads to polybromination. savemyexams.comyoutube.com

For a substrate like 3-(cyclopropylmethoxy)phenol (B2942581), the hydroxyl and the alkoxy groups are both ortho-, para-directing. This would direct bromination to the 2-, 4-, and 6-positions. To achieve the desired 3-bromo substitution (which is meta to the hydroxyl group), direct bromination of 5-(cyclopropylmethoxy)phenol would not be a viable strategy. Instead, a precursor with a different substitution pattern would be necessary. For instance, starting with a substrate where the desired substitution pattern is already established or where directing groups favor the desired bromination site is a more plausible approach.

Several methods have been developed for the regioselective monobromination of phenols. nih.gov For instance, the use of KBr and ZnAl–BrO3−–layered double hydroxides has been shown to be effective for the para-monobromination of various phenols. nih.gov While not directly applicable to achieving the 3-bromo substitution in this specific target, these methods highlight the ongoing research into controlling regioselectivity in phenol bromination.

Reagent SystemSelectivityReference
Bromine waterTypically leads to polybromination (e.g., 2,4,6-tribromophenol) savemyexams.comyoutube.com
N-Bromosuccinimide (NBS)Can provide monobromination under controlled conditions organic-chemistry.org
KBr/ZnAl–BrO3−–LDHsHigh regioselectivity for para-monobromination nih.gov
PIDA/AlBr3Effective for electrophilic bromination of phenols and phenol-ethers nih.gov

Indirect Bromination via Protecting Groups

To overcome the challenges of directing group effects in direct bromination, indirect methods involving protecting groups are often employed. A common strategy involves protecting the highly activating hydroxyl group to modulate its directing influence. This approach is detailed in a patent for the synthesis of a related compound, 2-bromo-5-methoxyphenol (B1282781). patsnap.com

In this methodology, the hydroxyl group of a precursor like 3-methoxyphenol (B1666288) is first protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether or an acetate (B1210297) ester. patsnap.com This protection reduces the activating effect of the oxygen atom. Subsequent bromination with a reagent like N-Bromosuccinimide (NBS) can then proceed with different regioselectivity. patsnap.com Following the bromination step, the protecting group is removed to yield the desired brominated phenol.

Hypothetical Application to this compound:

Protection: Start with 3-(cyclopropylmethoxy)phenol and protect the hydroxyl group.

Bromination: Brominate the protected intermediate. The size and electronic nature of the protecting group can influence the position of bromination.

Deprotection: Remove the protecting group to yield this compound.

The success of this strategy would depend on the ability of the protecting group to favor bromination at the desired position.

Control of Bromination Position on Aromatic Ring

The control of the bromination position on a substituted phenol is a central challenge in the synthesis of molecules like this compound. The inherent directing effects of the substituents are the primary determinants of the reaction's regioselectivity.

Activating Groups: The hydroxyl and alkoxy groups are strong activating, ortho-, para-directing groups due to the lone pairs on the oxygen atom that can be delocalized into the aromatic ring, increasing electron density at the ortho and para positions. savemyexams.com

Deactivating Groups: In contrast, electron-withdrawing groups are deactivating and meta-directing.

To achieve bromination at a position that is not favored by the existing directing groups, a synthetic chemist must employ strategic modifications to the substrate or the reaction conditions. The use of protecting groups, as discussed above, is one such strategy. Another approach involves starting with a precursor that already contains a substituent that can be later converted into the desired functional group.

Convergent and Divergent Synthetic Pathways

The synthesis of this compound can be approached through either convergent or divergent strategies. A convergent synthesis involves the separate synthesis of key fragments of the molecule, which are then joined together in the later stages. A divergent synthesis starts from a common intermediate that is then elaborated into a variety of related products.

Stepwise Assembly Strategies

A stepwise assembly for this compound would likely involve the sequential introduction of the functional groups onto a simple aromatic precursor. A plausible retrosynthetic analysis would suggest precursors such as 3,5-dibromophenol (B1293799) or 3-bromo-5-hydroxyphenol.

Possible Stepwise Synthetic Route:

Starting Material: 3,5-Dihydroxyphenol (Phloroglucinol) or a derivative.

Selective Etherification: One of the hydroxyl groups would need to be selectively etherified with a cyclopropylmethyl halide. This can be challenging due to the presence of two reactive hydroxyl groups. The use of a suitable base and controlled stoichiometry would be crucial.

Selective Bromination: The remaining hydroxyl group would then need to be converted to a bromine atom, or a selective bromination of one of the aromatic positions would be required.

Alternatively, starting with 3-bromo-5-hydroxyphenol, the synthesis would be more straightforward:

Starting Material: 3-Bromo-5-hydroxyphenol.

Etherification: The phenolic hydroxyl group can be converted to the cyclopropylmethyl ether via a Williamson ether synthesis, by reacting it with (bromomethyl)cyclopropane in the presence of a base like potassium carbonate.

Starting MaterialKey Transformation(s)Advantages/Disadvantages
3,5-DihydroxyphenolSelective mono-etherification, then brominationReadily available starting material, but selectivity can be an issue.
3-Bromo-5-hydroxyphenolWilliamson ether synthesisMore direct route, but the starting material may be less common.

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves introducing functional groups into a complex molecule at a late stage of the synthesis. rsc.org This approach can be used to rapidly generate analogues of a lead compound for structure-activity relationship studies.

While a specific LSF approach for this compound is not documented, one could envision a scenario where a precursor molecule is functionalized in the final steps. For example, a C-H activation/borylation/oxidation sequence has been reported for the preparation of 3-bromo-5-methylphenol (B1280546) from 3-bromotoluene. nih.gov A similar strategy could potentially be adapted.

Conceptual Late-Stage Functionalization:

Precursor: A molecule containing a 3-bromo-5-substituted phenyl ring where the substituent can be readily converted to a hydroxyl group.

Functionalization: In the final step, this substituent would be transformed into the phenol.

The development of novel catalytic methods for C-H functionalization of phenols is an active area of research and could provide new avenues for the late-stage synthesis of compounds like this compound. rsc.org

Comparative Analysis of Synthetic Routes for Scalability in Research

The scalability of a synthetic route is a critical consideration in chemical research, particularly when larger quantities of a compound are required for further studies. A comparative analysis of the two proposed routes for the synthesis of this compound reveals key differences that would influence their suitability for scale-up.

FeatureRoute A: Etherification then BrominationRoute B: Bromination then Etherification
Starting Materials Resorcinol, (bromomethyl)cyclopropaneProtected resorcinol, brominating agent, (bromomethyl)cyclopropane
Number of Steps 23 (including protection/deprotection)
Key Challenges - Control of mono-etherification vs. di-etherification- Selectivity in the bromination step- Additional steps for protection and deprotection- Potential for side reactions during bromination of the protected intermediate
Purification May require chromatographic separation of isomersMay involve simpler purification of intermediates
Potential for Scale-up Potentially more streamlined due to fewer steps, but selectivity issues could complicate purification on a larger scale.The additional steps might make it less atom-economical, but could offer better control over selectivity, potentially simplifying purification at scale.

Detailed Research Findings and Scalability Considerations:

For Route A , the initial Williamson ether synthesis presents a significant scalability challenge. Achieving high selectivity for the mono-etherified product over the di-etherified byproduct on a large scale can be difficult. This often requires careful control of stoichiometry and reaction conditions, and may necessitate a chromatographic purification step, which is often undesirable for large-scale production. The subsequent bromination step also poses a challenge in terms of regioselectivity. The presence of two activating groups (hydroxyl and ether) can lead to the formation of multiple brominated isomers, again complicating the purification process.

In a research context where multi-gram quantities are needed, Route B might be the more prudent choice despite the longer sequence. The increased control over selectivity could lead to a more reliable and ultimately more efficient process when the time and resources required for purification are factored in. For industrial-scale synthesis, further process optimization would be necessary for either route to be viable. This could involve exploring alternative synthetic strategies, such as catalytic methods for selective C-H functionalization, to improve efficiency and reduce waste.

Chemical Reactivity and Derivatization Strategies

Reactivity of the Bromine Substituent

The carbon-bromine bond on the aromatic ring is a primary site for derivatization, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through several well-established methodologies.

Metal-Catalyzed Cross-Coupling Reactions

Aryl bromides are versatile substrates for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. researchgate.netresearchgate.net For 3-Bromo-5-(cyclopropylmethoxy)phenol, these reactions provide a powerful means to introduce diverse molecular fragments at the C-3 position.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. yonedalabs.com This method is widely used to form biaryl structures or to attach alkyl, alkenyl, or alkynyl groups. The reaction is generally tolerant of various functional groups, including the phenolic hydroxyl and ether linkages present in the molecule. rsc.org The electron-rich nature of the phenol (B47542) ring may influence the rate of the initial oxidative addition step. yonedalabs.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This method would allow for the introduction of an alkynyl substituent onto the phenol ring, creating valuable intermediates for further synthesis. The electronic properties of the aryl bromide and the steric bulk of the coupling partners are key factors in determining reaction efficiency. acs.orgresearchgate.networdpress.com

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium species. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction offers a direct route to introduce vinyl groups at the C-3 position of the phenol ring. The choice of catalyst, base, and solvent are critical for achieving high yields and selectivity. nih.govbeilstein-journals.org

Table 1: Representative Metal-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerCatalyst System (Typical)Hypothetical Product Structure
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, K₂CO₃
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N
HeckStyrenePd(OAc)₂, PPh₃, Et₃N

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. khanacademy.orgwikipedia.org However, this reaction generally requires the aromatic ring to be activated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

The structure of this compound contains two electron-donating groups (hydroxyl and cyclopropylmethoxy). These groups increase the electron density of the aromatic ring, making it less electrophilic and thus deactivating it towards nucleophilic attack. Consequently, the direct displacement of the bromine atom by a nucleophile via the SNAr addition-elimination mechanism is expected to be highly unfavorable under standard conditions.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful method for reversing the polarity of the carbon atom attached to the halogen. wikipedia.org Treating an aryl bromide with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium), can lead to the rapid exchange of the bromine atom for a metal atom, typically lithium. tcnj.eduwikipedia.orgresearchgate.net This reaction is often performed at very low temperatures to prevent side reactions. tcnj.edu

This transformation converts the formerly electrophilic carbon center into a potent nucleophilic aryllithium or aryl Grignard species. This reactive intermediate can then be quenched with a wide array of electrophiles to install new functional groups. For this compound, this two-step sequence provides access to a variety of derivatives that are not accessible through direct substitution methods. However, the acidic phenolic proton must be considered, as it will react with the organolithium reagent, requiring the use of at least two equivalents of the base.

Table 2: Potential Products via Halogen-Metal Exchange
Reagent 1Reagent 2 (Electrophile)Hypothetical Product Structure
2.2 eq n-BuLiCO₂ (Carbon Dioxide)
2.2 eq n-BuLiDMF (Dimethylformamide)
2.2 eq n-BuLiCH₃I (Methyl Iodide)

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and nucleophilic, providing a second major handle for the derivatization of this compound.

Esterification and Etherification Reactions

Esterification: The phenolic hydroxyl group can be readily converted into an ester. This is typically achieved by reaction with a carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640), in the presence of a base like pyridine (B92270) or triethylamine. acs.org Alternatively, carbodiimide (B86325) coupling agents can be used to facilitate ester formation directly from a carboxylic acid. rsc.orgnih.gov The choice of acylating agent allows for the introduction of a wide variety of ester functionalities. Under basic conditions, the phenolic hydroxyl is deprotonated, making it a more potent nucleophile for acyl substitution. researchgate.net

Etherification: The Williamson ether synthesis is a classic and versatile method for preparing ethers. francis-press.commasterorganicchemistry.com In this reaction, the phenol is first deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide anion. This potent nucleophile then displaces a halide from an alkyl halide in an SN2 reaction to form a new ether. francis-press.com While effective for primary and some secondary alkyl halides, this method can be challenging for preparing ethers from sterically hindered substrates. nih.govnih.gov

Oxidation Reactions (Excluding Product Toxicity)

Phenols are susceptible to oxidation, and the products formed depend on the oxidant and the substitution pattern of the ring. libretexts.org The oxidation of phenols can proceed through a phenoxy radical intermediate. nih.govcdnsciencepub.com For many substituted phenols, oxidation can lead to the formation of quinones. libretexts.org For example, hydroquinone (B1673460) is readily oxidized to p-benzoquinone. In the case of this compound, oxidation with a suitable reagent, such as Fremy's salt or chromic acid, could potentially lead to the formation of a substituted benzoquinone derivative, although the reaction may be complex due to the presence of multiple substituents. libretexts.orgorientjchem.org The precise structure of the oxidation product would depend heavily on the specific reaction conditions employed. nih.gov

Reactions of the Cyclopropylmethoxy Moiety

The cyclopropylmethoxy group offers distinct reactive pathways involving either the strained three-membered ring or the ether linkage. These reactions allow for significant structural modification, providing access to a diverse range of derivatives.

The high ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, proceeding through either radical or cationic intermediates. beilstein-journals.orgresearchgate.net This reactivity is a key feature of the cyclopropylmethyl group. tandfonline.com

Acid-Catalyzed Ring Opening: In the presence of strong acids, the ether oxygen can be protonated, which can facilitate the rearrangement of the cyclopropylmethyl cation to a more stable homoallylic cation (but-3-enyl cation). tandfonline.com This process, however, often requires harsh conditions. tandfonline.com The subsequent capture of this cation by a nucleophile leads to the formation of an open-chain butenyl derivative.

Radical-Mediated Ring Opening: The cyclopropylmethyl radical is known to undergo extremely rapid ring-opening to the but-3-enyl radical. This rearrangement is often used as a radical clock in mechanistic studies. Reactions initiated by radical precursors can, therefore, transform the cyclopropylmethoxy side chain into a butenyloxy moiety. This transformation can be initiated under specific conditions that favor the formation of a radical at the methylene (B1212753) carbon adjacent to the cyclopropane ring.

Table 1: Potential Cyclopropane Ring Opening Reactions
Reaction TypeTypical ReagentsIntermediatePotential Product Structure
Acid-CatalyzedStrong Brønsted or Lewis acids (e.g., HBr, HI, TFA)Cyclopropylmethyl cation -> Homoallylic cation3-Bromo-5-(but-3-enyloxy)phenol derivatives
Radical-MediatedRadical initiators (e.g., AIBN) with a hydrogen or halogen sourceCyclopropylmethyl radical -> But-3-enyl radical3-Bromo-5-(but-3-enyloxy)phenol

The ether bond in the cyclopropylmethoxy group represents another key site for chemical modification. Cleavage of this C-O bond, particularly between the oxygen and the cyclopropylmethyl group, is a common strategy for deprotection or further functionalization.

Ether cleavage is typically achieved under strongly acidic conditions, often using hydrogen halides like hydrogen iodide (HI) or hydrogen bromide (HBr). wikipedia.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com For an aryl alkyl ether, the cleavage occurs at the alkyl-oxygen bond because the bond between the sp²-hybridized aromatic carbon and oxygen is significantly stronger. The reaction follows either an SN1 or SN2 pathway depending on the stability of the resulting carbocation. masterorganicchemistry.com The relative stability of the primary cyclopropylmethyl cation suggests the reaction may have SN1 character, though an SN2 mechanism is also possible. tandfonline.com Other potent reagents for ether cleavage include strong Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.com

Table 2: Ether Linkage Cleavage Reactions
ReagentReaction ConditionsProducts
Hydrogen Iodide (HI)Concentrated, heated3-Bromo-5-hydroxyphenol and Cyclopropylmethyl iodide
Hydrogen Bromide (HBr)Concentrated, heated3-Bromo-5-hydroxyphenol and Cyclopropylmethyl bromide
Boron Tribromide (BBr₃)Anhydrous solvent (e.g., CH₂Cl₂), often at low temperature3-Bromo-5-hydroxyphenol and Cyclopropylmethyl bromide (after workup)

Electrophilic Aromatic Substitution on the Phenol Ring (Beyond Bromination)

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). This is due to the powerful electron-donating and ortho-, para-directing effects of the hydroxyl (-OH) and cyclopropylmethoxy (-OR) groups. byjus.com

The directing effects of the substituents on the ring are as follows:

-OH (at C1): Strongly activating, directs to positions 2, 4, and 6.

-Br (at C3): Deactivating but ortho-, para-directing, directs to positions 2 and 4.

-OR (at C5): Activating, directs to positions 2, 4, and 6.

The cumulative effect of these groups strongly activates positions 2, 4, and 6 for electrophilic attack. Position 4 is para to both the hydroxyl and alkoxy groups and ortho to the bromine, making it a highly probable site of substitution. Position 6 is ortho to both activating groups, also making it a favored site. Position 2 is ortho to the hydroxyl and bromine groups but meta to the alkoxy group, rendering it less activated than positions 4 and 6.

Nitration introduces a nitro (-NO₂) group onto the aromatic ring. Direct nitration of highly activated phenols must be conducted under controlled conditions to avoid over-reaction and oxidative decomposition. byjus.comlibretexts.org Using dilute nitric acid at low temperatures typically yields a mixture of ortho- and para-nitro products. byjus.com For this compound, nitration is expected to yield a mixture of products with substitution at the 4- and 6-positions.

Table 3: Predicted Products of Nitration
ReagentsConditionsMajor Predicted Products
Dilute HNO₃Low temperature (e.g., 298 K)3-Bromo-5-(cyclopropylmethoxy)-4-nitrophenol and 3-Bromo-5-(cyclopropylmethoxy)-6-nitrophenol
Conc. HNO₃ / Conc. H₂SO₄Controlled, low temperaturePotential for di-nitration (e.g., 3-Bromo-5-(cyclopropylmethoxy)-4,6-dinitrophenol) and oxidative byproducts

Sulfonation involves the introduction of a sulfonic acid (-SO₃H) group. This reaction is typically carried out using fuming sulfuric acid (H₂SO₄/SO₃) or concentrated sulfuric acid. As with other electrophilic aromatic substitution reactions, the sulfonic acid group will be directed to the most activated positions on the ring. The reaction is generally reversible, and the position of substitution can sometimes be influenced by thermodynamic control at higher temperatures.

Table 4: Predicted Products of Sulfonation
ReagentsConditionsMajor Predicted Products
Conc. H₂SO₄Room temperature or gentle heating5-Bromo-3-(cyclopropylmethoxy)-2-hydroxybenzenesulfonic acid and 5-Bromo-3-(cyclopropylmethoxy)-4-hydroxybenzenesulfonic acid

Friedel-Crafts reactions attach alkyl (alkylation) or acyl (acylation) groups to an aromatic ring. wikipedia.org These reactions typically employ a Lewis acid catalyst, such as AlCl₃. mt.com However, the presence of the phenolic -OH group can complicate these reactions, as it can coordinate with the Lewis acid, deactivating the ring. libretexts.org Despite this, the high activation of the ring by the two oxygen-containing substituents may still permit the reaction to proceed under specific conditions.

Friedel-Crafts Acylation: This reaction uses an acyl chloride or anhydride to introduce a ketone functionality. sigmaaldrich.com It is generally preferred over alkylation as the product ketone is deactivated, preventing poly-substitution. organic-chemistry.org A stoichiometric amount of the Lewis acid catalyst is often required. sigmaaldrich.com

Friedel-Crafts Alkylation: This reaction uses an alkyl halide to introduce an alkyl group. organic-chemistry.org It is prone to issues such as carbocation rearrangements and polyalkylation because the introduction of an alkyl group further activates the ring. organic-chemistry.org

For this compound, both acylation and alkylation would be expected to occur primarily at the 4- and 6-positions.

Table 5: Predicted Products of Friedel-Crafts Reactions
Reaction TypeReagentsMajor Predicted Products
AcylationRCOCl, AlCl₃1-(5-Bromo-3-(cyclopropylmethoxy)-2-hydroxyphenyl)alkan-1-one and 1-(5-Bromo-3-(cyclopropylmethoxy)-4-hydroxyphenyl)alkan-1-one
AlkylationR-Cl, AlCl₃3-Bromo-5-(cyclopropylmethoxy)-4-alkylphenol and 3-Bromo-5-(cyclopropylmethoxy)-6-alkylphenol (potential for polyalkylation)

Synthesis of Advanced Derivatives and Analogues for Research Purposes

The molecular scaffold of this compound presents multiple reactive sites that can be strategically manipulated to generate a diverse library of advanced derivatives and analogues for research applications. The key functional groups available for derivatization are the aryl bromide, the phenolic hydroxyl group, and the activated aromatic ring itself. These sites allow for a wide range of chemical transformations, including palladium-catalyzed cross-coupling reactions, etherification, esterification, and electrophilic aromatic substitution, enabling systematic exploration of the structure-activity relationship (SAR) of resulting compounds.

Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These methods are foundational in modern medicinal chemistry for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating carbon-carbon bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or a boronic ester. wikipedia.org It allows for the introduction of a wide array of substituents, such as alkyl, vinyl, aryl, and heteroaryl groups, at the 3-position of the phenol ring. The reaction is generally tolerant of numerous functional groups and can be performed under relatively mild conditions. mdpi.com For bromophenols, the use of microwave irradiation has been shown to yield significantly better results. acs.org

Interactive Table 1: Potential Derivatives via Suzuki-Miyaura Coupling

Derivative Name Coupling Partner (Boronic Acid) Resulting Structure (at C3)
5-(cyclopropylmethoxy)-[1,1'-biphenyl]-3-ol Phenylboronic acid Phenyl
5'-(cyclopropylmethoxy)-[1,1'-biphenyl]-3-ol 4-Methylphenylboronic acid 4-Methylphenyl
3-(Furan-2-yl)-5-(cyclopropylmethoxy)phenol Furan-2-boronic acid Furan-2-yl

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation for synthesizing aryl amines. wikipedia.org This palladium-catalyzed reaction couples the aryl bromide with a wide range of primary and secondary amines, as well as other nitrogen nucleophiles like amides or carbamates. acsgcipr.org The development of specialized phosphine (B1218219) ligands has expanded the scope of this reaction, allowing for the coupling of even hindered amines under mild conditions. organic-chemistry.org

Interactive Table 2: Potential Derivatives via Buchwald-Hartwig Amination

Derivative Name Coupling Partner (Amine) Resulting Structure (at C3)
3-Anilino-5-(cyclopropylmethoxy)phenol Aniline -NH-Phenyl
5-(cyclopropylmethoxy)-3-(piperidin-1-yl)phenol Piperidine Piperidin-1-yl
5-(cyclopropylmethoxy)-3-(morpholino)phenol Morpholine Morpholino

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a combination of palladium and copper(I) complexes. organic-chemistry.orgwikipedia.org The resulting aryl alkynes are valuable intermediates that can undergo further transformations, such as cyclizations or click reactions, to build more complex molecular scaffolds. youtube.com

Interactive Table 3: Potential Derivatives via Sonogashira Coupling

Derivative Name Coupling Partner (Alkyne) Resulting Structure (at C3)
5-(cyclopropylmethoxy)-3-(phenylethynyl)phenol Phenylacetylene -C≡C-Phenyl
5-(cyclopropylmethoxy)-3-(hex-1-yn-1-yl)phenol 1-Hexyne -C≡C-(CH₂)₃CH₃
3-((Trimethylsilyl)ethynyl)-5-(cyclopropylmethoxy)phenol Ethynyltrimethylsilane -C≡C-Si(CH₃)₃

Derivatization of the Phenolic Hydroxyl Group

The phenolic -OH group is nucleophilic and slightly acidic, making it a prime target for etherification and esterification reactions to generate a variety of analogues.

Ether Synthesis: The synthesis of novel aryl ethers can be achieved through reactions such as the Williamson ether synthesis. This involves deprotonating the phenol with a suitable base to form the more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide. This strategy can be used to introduce a wide range of alkyl, benzyl, or other substituted ether side chains, potentially modulating the compound's physicochemical properties. Copper-catalyzed etherification methods can also be employed, particularly for the synthesis of sterically hindered diaryl ethers. acs.org

Interactive Table 4: Potential Derivatives via Etherification of the Phenol

Derivative Name Reagent Resulting Moiety (at C5)
1-Bromo-3-(cyclopropylmethoxy)-5-ethoxybenzene Ethyl iodide Ethoxy
1-Bromo-3-(benzyloxy)-5-(cyclopropylmethoxy)benzene Benzyl bromide Benzyloxy
2-(3-Bromo-5-(cyclopropylmethoxy)phenoxy)ethanol 2-Bromoethanol 2-Hydroxyethoxy

Ester Synthesis: Phenolic esters are readily synthesized by reacting the phenol with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base like pyridine or triethylamine. khanacademy.org Direct esterification with carboxylic acids is also possible but often requires a strong acid catalyst and conditions to remove the water byproduct. google.comchemguide.co.uk This derivatization introduces an ester linkage, which can act as a potential prodrug moiety or serve to explore interactions with biological targets.

Interactive Table 5: Potential Derivatives via Esterification of the Phenol

Derivative Name Reagent Resulting Moiety (at C5)
3-Bromo-5-(cyclopropylmethoxy)phenyl acetate (B1210297) Acetic anhydride Acetoxy
3-Bromo-5-(cyclopropylmethoxy)phenyl benzoate Benzoyl chloride Benzoyloxy
3-Bromo-5-(cyclopropylmethoxy)phenyl pivalate Pivaloyl chloride Pivaloyloxy

Derivatization via Electrophilic Aromatic Substitution

The phenol ring is activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the hydroxyl (or cyclopropylmethoxy) group. byjus.com This group acts as an ortho, para-director. In this compound, the positions ortho and para to the cyclopropylmethoxy group are C2, C4, and C6. The bromine atom at C3 is a deactivating group but also an ortho, para-director. Considering the combined directing effects and sterics, electrophilic attack is most likely to occur at the C2, C4, or C6 positions. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could be used to introduce additional substituents onto the aromatic ring, although careful control of reaction conditions would be necessary to avoid polysubstitution and manage regioselectivity. mlsu.ac.in

Spectroscopic and Structural Characterization in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Detailed ¹H and ¹³C NMR data, including chemical shifts (δ), multiplicities, and coupling constants (J), are essential for assigning specific signals to the individual protons and carbons within the 3-Bromo-5-(cyclopropylmethoxy)phenol molecule. This information would confirm the presence and connectivity of the brominated phenol (B47542) ring, the cyclopropylmethoxy side chain, and the relative positions of the substituents. Without experimental spectra, a definitive analysis and the creation of a data table for these chemical shifts are not possible.

Two-dimensional NMR techniques are critical for unambiguously establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the relationships between adjacent protons on the aromatic ring and within the cyclopropylmethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons, helping to piece together the entire molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of atoms, which is crucial for determining the molecule's preferred conformation.

The absence of published 2D NMR data for this compound means that a detailed analysis of its connectivity and stereochemistry cannot be performed.

Advanced NMR experiments, often combined with computational modeling, can be used to study the dynamic behavior and conformational preferences of flexible molecules like this compound. Such studies would provide insights into the orientation of the cyclopropylmethoxy group relative to the phenol ring. Currently, no such research has been published.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. For this compound (C₁₀H₁₁BrO₂), HRMS would confirm its exact mass and, consequently, its elemental composition, distinguishing it from other isomers. A data table presenting the calculated versus observed mass would be a key piece of characterization data, but this information is not currently available.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to generate a fragmentation spectrum. Analyzing these fragments provides valuable information about the molecule's structure and the relative strengths of its chemical bonds. A detailed study of the MS/MS fragmentation pathways of this compound would reveal characteristic losses, such as the cleavage of the cyclopropylmethyl group or the bromine atom, helping to confirm the compound's identity and structure. This experimental data and its interpretation are not present in the available literature.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, the spectra would be a composite of vibrations from the phenol ring, the hydroxyl group, the ether linkage, the cyclopropyl (B3062369) group, and the carbon-bromine bond.

In FT-IR spectroscopy, the presence of the hydroxyl (-OH) group would be indicated by a prominent broad absorption band in the region of 3200-3600 cm⁻¹, with the broadening being a direct consequence of intermolecular hydrogen bonding. The C-O stretching vibration of the phenol would appear as a strong band around 1200-1260 cm⁻¹. The aromatic C=C stretching vibrations of the benzene (B151609) ring are expected to produce a series of sharp peaks in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the ether linkage would likely result in a strong, characteristic absorption between 1000-1300 cm⁻¹. The cyclopropyl group would be identified by C-H stretching vibrations typically appearing just above 3000 cm⁻¹. Finally, the C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500-600 cm⁻¹.

Raman spectroscopy, which relies on changes in polarizability, provides complementary information. Aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, often produce strong Raman signals. While the -OH stretch is typically weak in Raman, the C-Br bond often yields a more readily observable signal than in IR. The symmetric vibrations of the cyclopropyl ring are also expected to be Raman active. By comparing the FT-IR and Raman spectra, a more complete picture of the molecule's vibrational landscape can be obtained, aiding in the unambiguous identification of its structural features.

Table 1: Predicted Vibrational Spectroscopy Data for this compound

Functional Group Vibrational Mode Predicted FT-IR Peak (cm⁻¹) Predicted Raman Peak (cm⁻¹)
Phenolic O-H Stretching 3200-3600 (Broad) Weak
Cyclopropyl C-H Stretching ~3010-3090 ~3010-3090
Aromatic C-H Stretching ~3000-3100 ~3000-3100
Aromatic C=C Ring Stretching 1450-1600 1450-1600
Phenolic C-O Stretching 1200-1260 Present
Ether C-O-C Asymmetric Stretch 1000-1300 Present
Aromatic Ring Breathing Weak ~1000

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and details of intermolecular interactions. Although a specific crystal structure for this compound is not publicly available, its expected solid-state characteristics can be inferred from the behavior of related phenolic and brominated aromatic compounds.

The crystal packing of this compound would be significantly influenced by a network of intermolecular forces. The most dominant of these would be hydrogen bonding, originating from the phenolic hydroxyl group acting as a hydrogen bond donor and the oxygen atoms of the hydroxyl and ether groups acting as acceptors. This would likely lead to the formation of chains or more complex supramolecular assemblies.

In the crystalline state, the molecule would adopt a specific low-energy conformation. The orientation of the cyclopropylmethoxy group relative to the plane of the benzene ring would be a key conformational feature. The torsion angles defining the C(aromatic)-O-CH₂-C(cyclopropyl) linkage would be determined by a balance of minimizing steric hindrance and optimizing intermolecular interactions within the crystal lattice. The planarity of the phenyl ring and the geometry of the cyclopropyl group would be precisely determined, providing a detailed snapshot of the molecule's preferred solid-state arrangement.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pbca (common for organic molecules)
Key Intermolecular Interactions O-H···O Hydrogen Bonding, Halogen Bonding (C-Br···O), π-π Stacking

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the primary chromophore is the substituted benzene ring. Phenol itself typically exhibits two main absorption bands in the UV region arising from π → π* transitions. The first, a strong band (the E2-band) appears around 210 nm, and the second, a weaker, more structured band (the B-band) appears around 270 nm. nist.gov

The substituents on the benzene ring in this compound would be expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. The hydroxyl and cyclopropylmethoxy groups are auxochromes with lone pairs of electrons on the oxygen atoms that can be delocalized into the aromatic π-system, thereby lowering the energy of the π* orbital and shifting the absorption to longer wavelengths. The bromine atom, also an auxochrome, would contribute to this shift. The extent of this conjugation and the resulting λmax values provide insight into the electronic structure of the molecule. The presence of these substituents would likely cause the B-band to shift to a wavelength around 275-285 nm.

Table 3: Predicted UV-Vis Spectroscopic Data for this compound (in Methanol)

Transition Predicted λmax (nm) Description
π → π* (E2-band) ~220-230 High-energy transition of the aromatic system

Computational and Theoretical Investigations of this compound

A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of specific computational and theoretical studies focused solely on the compound This compound . While computational methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis are commonly applied to understand the properties of phenolic compounds, no dedicated research articles or datasets for this compound could be located.

Methodologies for such investigations are well-established in the field of computational chemistry. For instance, DFT calculations are routinely used for geometry optimization and to analyze the electronic structure of molecules. ijaemr.comdergipark.org.tr FMO analysis, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provides insights into a molecule's reactivity and kinetic stability. mdpi.comnih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. ijaemr.comresearchgate.netmdpi.com

MEP mapping is another valuable tool that illustrates the charge distribution on a molecule's surface, identifying electrophilic and nucleophilic sites. researchgate.net NBO analysis helps in understanding intramolecular interactions, such as hyperconjugative effects and charge delocalization. mdpi.comijrte.org

Furthermore, conformational analysis is crucial for flexible molecules to explore their potential energy landscape and identify stable conformers. researchgate.net Theoretical calculations can also predict spectroscopic parameters like NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data for structural validation. ijrte.orgdocbrown.inforesearchgate.net

Although these computational techniques are frequently applied to various substituted phenols and related aromatic compounds, the specific application of these methods to This compound has not been reported in the accessible literature. Therefore, detailed data tables and specific research findings for the outlined computational and theoretical investigations of this particular compound cannot be provided at this time. Further research, involving dedicated computational studies on this compound, would be required to generate the specific data requested.

Computational and Theoretical Investigations

Molecular Dynamics Simulations for Solution-State Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. For a compound like 3-bromo-5-(cyclopropylmethoxy)phenol, MD simulations could provide significant insights into its behavior in a solution, which is crucial for understanding its potential biological activity and formulation properties.

In a typical MD simulation, the molecule would be placed in a simulated box of solvent, most commonly water, to mimic physiological conditions. The interactions between the compound and the solvent molecules, as well as the internal conformational changes of the compound itself, would be calculated over a series of time steps.

Key areas of investigation would include:

Solvation and Hydration Shell: Analyzing the distribution of water molecules around the solute to understand how it interacts with its immediate environment. The phenolic hydroxyl group and the ether oxygen are expected to be primary sites for hydrogen bonding with water.

Conformational Analysis: The cyclopropylmethoxy group has rotational freedom. MD simulations can explore the preferred conformations of this side chain in solution, which can be critical for its interaction with biological targets.

Intermolecular Interactions: Simulations can quantify the non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, between molecules of this compound in solution. This is important for understanding its solubility and potential for aggregation.

A hypothetical analysis of radial distribution functions (RDFs) could be performed to understand the probability of finding solvent atoms at a certain distance from specific atoms of the compound. The table below illustrates the type of data that could be generated.

Table 1: Hypothetical Radial Distribution Function Peaks for Key Atomic Interactions in Aqueous Solution

Atom Pair (Solute-Solvent)First Peak Distance (Å)Coordination Number
Phenolic O - Water H1.82
Phenolic H - Water O1.91
Ether O - Water H2.01-2

In Silico Screening and Library Design for Preclinical Research (Excluding Toxicity Prediction)

In silico screening and library design are foundational components of modern drug discovery, allowing for the rapid and cost-effective evaluation of large numbers of compounds. For a scaffold like this compound, these techniques can be used to explore its potential as a lead structure for the development of new therapeutic agents.

The process generally begins with the identification of a biological target, such as an enzyme or a receptor. The structure of this compound would then be used as a starting point for virtual screening or for the design of a combinatorial library of related analogs.

Key methodologies include:

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups necessary for biological activity. A model could be developed based on the structure of this compound to search virtual databases for other compounds that share these key features.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies could be used to assess the binding affinity of this compound and its derivatives to a specific protein's active site. The docking score, an estimation of binding energy, helps to prioritize compounds for further investigation.

Virtual Library Design: Based on the core structure, a virtual library of derivatives can be generated by systematically modifying different parts of the molecule. For instance, the bromine atom could be replaced with other halogens or small alkyl groups, and the cyclopropyl (B3062369) group could be substituted with other cyclic or acyclic moieties. These virtual compounds can then be screened in silico to identify those with the highest predicted activity.

The following table presents a hypothetical set of results from a virtual screening campaign using a library designed around the this compound scaffold against a hypothetical protein kinase.

Table 2: Hypothetical In Silico Screening Results for a Designed Library

Compound IDModification on Core ScaffoldPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Lead-001(Parent Compound)-7.5Lys78, Leu130
Lib-001Br -> Cl-7.2Lys78, Leu130
Lib-002Cyclopropyl -> Cyclobutyl-8.1Lys78, Leu130, Val180
Lib-003H on Phenol (B47542) -> F-6.9Leu130

These computational approaches are instrumental in guiding the synthesis and experimental testing of new compounds, thereby accelerating the preclinical research pipeline.

Biological and Pharmacological Research Applications Preclinical Focus

Structure-Activity Relationship (SAR) Studies of 3-Bromo-5-(cyclopropylmethoxy)phenol Analogues

In the absence of studies on this compound, a general understanding of the SAR of related substituted phenols can be considered.

Elucidation of Key Pharmacophoric Features

For a hypothetical series of analogues based on the this compound scaffold, key pharmacophoric features would likely include:

The Phenolic Hydroxyl Group: This group can act as a hydrogen bond donor and acceptor, which is crucial for interactions with many biological targets.

The Bromine Atom: Its position and electronic properties can influence the acidity of the phenolic hydroxyl group and contribute to hydrophobic or halogen bonding interactions within a target's binding site.

The Cyclopropylmethoxy Group: The size, shape, and lipophilicity of this group can significantly impact binding affinity and selectivity for a specific target. The cyclopropyl (B3062369) ring introduces conformational rigidity.

Impact of Substituent Modifications on Biological Effects

SAR studies on analogous series would systematically modify these features to understand their impact on a given biological effect. For example, moving the bromine to other positions on the phenyl ring, or replacing it with other halogens or electron-withdrawing/donating groups, would help to probe the electronic and steric requirements for activity. Similarly, altering the ether-linked substituent at the 5-position would provide insights into the optimal size and nature of this group for target engagement.

Interactive Data Table: Hypothetical SAR of 3-Bromo-5-alkoxyphenol Analogues

Lacking experimental data, the following table is a hypothetical representation of what an SAR study might explore and is for illustrative purposes only.

Compound IDR Group (at 5-position)ModificationPotential Impact on Activity
Analogue 1-OCH3Smaller alkyl groupMay alter binding pocket fit
Analogue 2-OCH2CH3Larger, more flexible groupCould enhance hydrophobic interactions
Analogue 3-O-isopropylBranched alkyl groupIntroduces steric bulk
Analogue 4-O-cyclobutylDifferent cycloalkyl ring sizeProbes conformational preferences

In Vitro Enzyme Inhibition Studies

While no enzyme inhibition data exists for this compound, related bromophenols have been investigated as inhibitors of various enzymes.

Assay Development for Specific Enzyme Targets

Should this compound be screened for enzyme inhibitory activity, standard biochemical assays would be developed. For instance, if targeting a kinase, a radiometric or fluorescence-based assay measuring the phosphorylation of a substrate could be employed. For a protease, a FRET-based assay using a cleavable fluorescent substrate would be appropriate.

Mechanistic Studies of Enzyme Inhibition

Following the identification of inhibitory activity, mechanistic studies would be conducted to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and to calculate the inhibition constant (Ki).

Interactive Data Table: Potential Enzyme Targets for Substituted Phenols

This table lists potential enzyme classes that could be investigated for inhibition by this compound, based on the activities of structurally related compounds.

Enzyme ClassRationale for Investigation
Protein Tyrosine PhosphatasesSome bromophenols from marine sources have shown inhibitory activity.
Carbonic AnhydrasesVarious phenol (B47542) derivatives are known inhibitors of this enzyme class.
AcetylcholinesterasePhenolic compounds have been explored as inhibitors for Alzheimer's disease.

Receptor Binding and Modulation Studies

The cyclopropylmethoxy group is present in ligands for various G-protein coupled receptors (GPCRs) and ion channels. Therefore, it would be conceivable to evaluate this compound for its ability to bind to and modulate the activity of such receptors. Standard radioligand binding assays would be used to determine the binding affinity (Ki) of the compound for a panel of receptors. Subsequently, functional assays (e.g., measuring second messenger levels or ion flux) would be performed to characterize the compound as an agonist, antagonist, or allosteric modulator.

Ligand-Receptor Interaction Analysis

There are currently no publicly available studies detailing the ligand-receptor interaction analysis of this compound.

In general, the investigation of a novel compound's interaction with biological receptors is a critical early step in preclinical research. Techniques such as radioligand binding assays are employed to determine the affinity of a compound for various receptors. universiteitleiden.nl These assays use a labeled compound (radioligand) known to bind to a specific receptor and measure the ability of the test compound to displace it. universiteitleiden.nl Computational methods, including molecular docking, are also used to predict the binding mode and affinity of a ligand to the three-dimensional structure of a receptor protein. This can provide insights into the potential molecular targets of the compound. nih.gov

Characterization of Agonist/Antagonist/Modulator Activity

No studies have been published that characterize this compound as an agonist, antagonist, or modulator of any specific biological receptor.

Once a compound is found to bind to a receptor, functional assays are conducted to determine the nature of its activity. An agonist is a compound that binds to a receptor and activates it to produce a biological response. An antagonist binds to a receptor but does not activate it, instead blocking the action of an agonist. nih.gov A modulator can increase or decrease the activity of a receptor in the presence of an agonist. Assays such as GTPγS binding assays or reporter gene assays are commonly used to quantify the functional activity of a compound at a given receptor. nih.gov

Investigation of Cellular and Molecular Mechanisms of Action (Excluding Human Clinical Data)

Specific information regarding the cellular and molecular mechanisms of action for this compound is not available in the current scientific literature.

Cell-Based Assay Development for Biological Readouts

There are no reports of cell-based assays developed specifically for this compound.

Cell-based assays are fundamental tools in drug discovery to assess the biological activity of a compound in a cellular context. nih.gov These assays can be designed to measure a wide range of biological readouts, including cell viability, proliferation, apoptosis, or the activation of specific signaling pathways. For phenolic compounds, which are often investigated for their anti-inflammatory or anticancer properties, relevant assays might include measuring the production of inflammatory cytokines or assessing the growth inhibition of cancer cell lines. nih.govresearchgate.net

Target Identification and Validation in Preclinical Models

The specific molecular target(s) of this compound have not been identified or validated in any preclinical models.

Identifying the specific molecular target of a novel compound is a crucial step in understanding its mechanism of action. nih.gov This can be achieved through various methods, including affinity chromatography, genetic approaches like RNA interference (RNAi), or proteomic profiling. nih.gov Once a potential target is identified, it must be validated to confirm that its modulation is responsible for the compound's observed biological effects. This often involves experiments in cell lines or animal models where the target protein is knocked down or knocked out. nih.gov

Signaling Pathway Modulation Studies

There is no available research on the effects of this compound on intracellular signaling pathways.

Many phenolic compounds exert their biological effects by modulating key intracellular signaling pathways. nih.govresearchgate.net For example, some phenols are known to influence inflammation-associated pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govresearchgate.net Studies investigating signaling pathway modulation typically involve treating cells with the compound and then using techniques like Western blotting or qPCR to measure changes in the levels or activation state of key proteins and genes within the pathway. nih.gov

Antimicrobial Research Applications (e.g., Antibacterial, Antifungal)

No studies have been published investigating the potential antibacterial or antifungal properties of this compound.

Phenolic compounds, as a class, are widely recognized for their antimicrobial activities against a range of bacteria and fungi. nih.govnih.govsmujo.idmdpi.com The antimicrobial efficacy of phenols is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. mdpi.com Research in this area typically involves determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the compound against various microbial strains. mdpi.commdpi.com

The following table provides examples of the antimicrobial activity of other phenolic compounds against various microorganisms, illustrating the type of data that would be sought for this compound.

Phenolic CompoundMicroorganismActivityReference
EugenolStaphylococcus epidermidisBactericidal nih.gov
ThymolPseudomonas aeruginosaBactericidal nih.gov
CarvacrolStaphylococcus epidermidisBactericidal nih.gov
Phenolic ExtractsEscherichia coliAntibacterial nih.gov
Phenolic ExtractsCandida albicansAntifungal mdpi.com

In Vitro Efficacy Against Microbial Strains

There is currently no published data available that evaluates the in vitro activity of this compound against any specific microbial strains. Consequently, key metrics used to determine antimicrobial efficacy, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, have not been established for this compound. The following table reflects the absence of this data:

Microbial StrainMinimum Inhibitory Concentration (MIC)Source
Data Not AvailableData Not Available-

No publicly available research data exists for the in vitro antimicrobial efficacy of this compound.

Investigation of Antimicrobial Mechanisms

Consistent with the lack of efficacy data, there are no studies available that explore the potential mechanisms through which this compound might exert an antimicrobial effect. Research into how a compound may interfere with microbial growth—such as through cell wall disruption, inhibition of protein synthesis, or interference with metabolic pathways—has not been conducted for this specific molecule.

While the broader class of phenolic compounds is known to possess a wide range of antimicrobial activities, it is not possible to extrapolate these general characteristics to the specific and untested compound, this compound. The unique substitutions on the phenol ring, including the bromo and cyclopropylmethoxy groups, would be expected to significantly influence its biological activity. Without dedicated research, any discussion of its antimicrobial potential remains speculative.

Further preclinical studies are required to determine if this compound has any relevant biological activity in the field of microbiology.

Applications in Medicinal Chemistry Research and Drug Discovery Preclinical Stage

3-Bromo-5-(cyclopropylmethoxy)phenol as a Privileged Scaffold

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. nih.govmdpi.comresearchgate.net The utility of such scaffolds lies in their proven ability to serve as a foundation for the design of new bioactive compounds. The structure of this compound contains several key features that make it an attractive starting point for medicinal chemists. The phenol (B47542) group can act as a hydrogen bond donor and acceptor, the bromine atom provides a site for various cross-coupling reactions, and the cyclopropylmethoxy group can confer favorable metabolic stability and lipophilicity.

The core structure of this compound serves as a versatile template for the synthesis of a diverse range of novel chemical entities. mdpi.comnih.gov Medicinal chemists can systematically modify the scaffold at several points to explore the structure-activity relationship (SAR) and optimize for desired biological activity. For instance, the bromine atom is a particularly useful handle for introducing molecular diversity through reactions like Suzuki or Buchwald-Hartwig cross-coupling, allowing for the attachment of various aryl, heteroaryl, or alkyl groups. nih.gov

The phenolic hydroxyl group can be etherified, esterified, or used as a directing group for further aromatic substitution reactions. The cyclopropylmethoxy moiety, while often retained for its favorable properties, can also be modified to fine-tune the compound's physicochemical profile. This multi-faceted reactivity allows for the creation of extensive libraries of analogs, each with unique potential for interacting with specific biological targets.

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments that bind weakly to a biological target. nih.govdrugdiscoverychemistry.comnih.gov Once a binding fragment is identified, it is then elaborated and optimized to produce a more potent lead compound. chemrxiv.orgwhiterose.ac.uk The this compound scaffold, or substructures thereof, can be utilized in FBDD campaigns.

Its relatively low molecular weight and presence of key interaction points make it an ideal candidate for a fragment library. For example, the phenol or the bromophenyl group could be identified as initial hits in a fragment screen. Subsequent optimization would then involve growing the fragment by adding substituents at the bromine position or modifying the phenolic group to enhance binding affinity and selectivity for the target protein.

Lead Optimization Strategies in Preclinical Development (Excluding Dosage/Safety)

Once a promising hit compound is identified, the process of lead optimization begins. This stage focuses on refining the molecule's structure to improve its efficacy, selectivity, and pharmacokinetic properties.

Property-guided design involves the iterative modification of a lead compound to enhance its biological activity and drug-like properties. In the context of derivatives of this compound, this could involve a variety of strategies. For example, if a derivative shows promising activity but poor metabolic stability, modifications to the cyclopropylmethoxy group or the introduction of blocking groups at metabolically labile positions could be explored.

Structure-activity relationship (SAR) studies are central to this process. By synthesizing and testing a series of related compounds, researchers can determine which structural features are essential for activity and which can be modified to improve other properties. This data-driven approach allows for the rational design of next-generation compounds with enhanced preclinical efficacy.

Below is an interactive table showcasing hypothetical data from an SAR study on a series of analogs derived from this compound, targeting a hypothetical enzyme.

Compound IDR1-Group (at Bromo position)R2-Group (at Phenol)IC50 (nM)Metabolic Stability (t½, min)
Parent BrH125045
Analog-1 PhenylH32030
Analog-2 4-FluorophenylH15055
Analog-3 Pyridin-3-ylH9562
Analog-4 Pyridin-3-ylCH345085

This table contains hypothetical data for illustrative purposes.

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. researchgate.net The exploration of bioisosteric replacements is a common strategy in lead optimization to improve a compound's properties while retaining its desired biological activity.

In derivatives of this compound, several bioisosteric replacements could be considered. For example, the bromine atom could be replaced with other halogens (Cl, I) or a cyano group to modulate electronic properties and binding interactions. The phenolic hydroxyl group could be replaced with other acidic groups like a carboxylic acid, a tetrazole, or a hydroxamic acid, which could alter the compound's pKa and hydrogen bonding capabilities. researchgate.net These subtle changes can have a significant impact on a compound's affinity, selectivity, and pharmacokinetic profile.

Prodrug Strategies for Enhanced Biological Delivery (Preclinical Research)

A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. Prodrug strategies are often employed to overcome challenges related to poor solubility, permeability, or metabolic instability. In preclinical research, various prodrug approaches can be explored for compounds derived from this compound.

The phenolic hydroxyl group is a common site for prodrug modification. It can be converted into an ester, carbonate, or phosphate (B84403) ester, which can mask the polar hydroxyl group and improve the compound's ability to cross cell membranes. Once inside the body, these promoieties can be cleaved by endogenous enzymes, such as esterases or phosphatases, to release the active phenolic drug. These strategies are evaluated in preclinical models to assess their efficiency in improving the delivery and exposure of the active compound to its target site.

Development of Chemical Probes for Biological Systems

Chemical probes are essential small molecules used to study and manipulate biological processes and are critical for validating new drug targets. The structure of this compound makes it an attractive starting point for the synthesis of such probes. The phenol group can act as a key hydrogen bond donor or acceptor, or as a point for further chemical modification. The bromine atom offers a site for various coupling reactions, allowing for the attachment of reporter groups like fluorophores or affinity tags, which are necessary for visualizing and isolating the biological targets of the probe.

The cyclopropylmethoxy group is a feature known to enhance metabolic stability and binding affinity in some drug candidates. By incorporating this group, chemical probes derived from this compound may exhibit improved pharmacokinetic properties, making them more effective tools for in vitro and in vivo studies.

Although specific chemical probes directly derived from this compound are not yet widely reported in the literature, the principles of chemical probe design strongly support its potential as a valuable scaffold. The development of probes from this compound would likely involve structure-activity relationship (SAR) studies to optimize binding to a specific biological target.

Functional GroupPotential Role in Chemical Probes
PhenolHydrogen bonding, attachment point for linkers and reporters
BromineSite for cross-coupling reactions to introduce functionality
CyclopropylmethoxyEnhancement of metabolic stability and binding affinity

Role in Combinatorial Chemistry Libraries for High-Throughput Screening

Combinatorial chemistry is a powerful technique for generating large libraries of diverse compounds, which can then be rapidly screened for biological activity in high-throughput screening (HTS) campaigns. nih.gov The structure of this compound is well-suited for its use as a versatile building block in the creation of such libraries.

The reactivity of the phenol and the bromo-substituted aromatic ring allows for a multitude of chemical transformations. This enables the parallel synthesis of a vast number of derivatives, where different chemical moieties can be systematically introduced at these positions. For instance, the phenol group can be etherified or esterified with a wide range of substituents, while the bromine atom can be utilized in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aromatic or aliphatic groups.

The generation of a combinatorial library based on the this compound scaffold would allow for the exploration of a broad chemical space. High-throughput screening of such a library against a panel of biological targets, such as enzymes or receptors, could lead to the identification of "hit" compounds with desired biological activity. These hits can then serve as starting points for further lead optimization in the drug discovery process.

Position of ModificationType of ReactionPotential for Diversity
Phenolic hydroxylEtherification, EsterificationHigh
Bromine on aromatic ringSuzuki, Buchwald-Hartwig, and other cross-coupling reactionsVery High

The strategic use of this compound in combinatorial synthesis, coupled with modern high-throughput screening technologies, represents a promising avenue for the discovery of novel drug candidates.

Advanced Analytical Method Development and Validation for Research

Chromatographic Methodologies

Chromatographic techniques are central to the purification, quantification, and purity assessment of pharmaceutical intermediates and active compounds. For a substituted phenol (B47542) like 3-Bromo-5-(cyclopropylmethoxy)phenol, a multi-faceted chromatographic approach is necessary.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and for the quantitative analysis of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would be the primary choice. Method development would commence with screening various stationary phases and mobile phase compositions to achieve optimal separation from potential impurities.

A typical starting point for method development would involve a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol. acs.org The inclusion of an acid, such as trifluoroacetic acid or formic acid, in the mobile phase can improve peak shape and resolution for phenolic compounds. mdpi.com Gradient elution is often preferred to resolve compounds with a wider range of polarities. acs.org

Table 1: Proposed HPLC Method Parameters for this compound

Parameter Proposed Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to suppress ionization of the phenolic hydroxyl group, leading to better peak shape.
Mobile Phase B Acetonitrile Common organic modifier providing good elution strength.
Gradient 5% to 95% B over 20 minutes To elute a potential range of impurities with varying polarities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C To ensure reproducible retention times.
Detection UV at 280 nm Aromatic compounds typically exhibit strong absorbance in this region.

| Injection Volume | 10 µL | Standard injection volume for analytical HPLC. |

Method validation would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. Phenols are generally not sufficiently volatile for direct GC analysis and require derivatization to increase their volatility and improve their chromatographic behavior. phenomenex.com Common derivatization techniques for phenols include silylation and acetylation. nih.govnih.gov

For this compound, derivatization with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) would convert the polar hydroxyl group into a non-polar trimethylsilyl (B98337) ether. nih.gov This derivative would be significantly more volatile and amenable to GC analysis.

Table 2: Proposed GC Method Parameters for Derivatized this compound

Parameter Proposed Condition Rationale
Derivatization Agent BSTFA with 1% TMCS Common and effective silylating agent for phenols. TMCS acts as a catalyst.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm A low-polarity column suitable for a wide range of derivatized compounds.
Carrier Gas Helium at 1.0 mL/min Inert carrier gas providing good efficiency.
Inlet Temperature 250 °C To ensure complete vaporization of the derivatized analyte.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min A temperature program to separate the derivative from by-products and potential impurities.

| Detector | Flame Ionization Detector (FID) | A universal detector for organic compounds providing a robust response. |

Chiral Chromatography for Enantiomeric Purity Assessment

While this compound itself is not chiral, chiral precursors or related chiral molecules may be part of its synthetic route. In such cases, assessing enantiomeric purity is crucial. Chiral chromatography is the most effective method for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. acs.orgnih.gov

Method development in chiral chromatography involves screening different CSPs and mobile phases (normal-phase, reversed-phase, or polar organic mode) to find a system that provides adequate enantiomeric separation. chromatographyonline.com

Table 3: Proposed Chiral HPLC Screening Parameters

Parameter Proposed Conditions Rationale
Columns Cellulose and Amylose-based CSPs (e.g., Lux Cellulose-2, Lux Amylose-2) These columns offer different chiral recognition mechanisms and are a good starting point for screening. acs.org
Mobile Phases 1. n-Hexane/Ethanol (e.g., 90:10) 2. Acetonitrile/Methanol (e.g., 50:50) 3. Methanol (100%) Screening in normal-phase, polar organic, and reversed-phase modes to explore different separation selectivities. acs.org
Flow Rate 1.0 mL/min Standard analytical flow rate.

| Detection | UV at 280 nm | For detection of the aromatic chromophore. |

Hyphenated Techniques in Research Analytics

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the structural elucidation of unknown compounds and the analysis of complex mixtures.

LC-MS/MS for Complex Mixture Analysis and Metabolite Identification (Preclinical)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for analyzing complex mixtures and identifying metabolites in preclinical studies. acs.orgnih.gov For this compound, an LC-MS/MS method would likely employ an electrospray ionization (ESI) source, which is well-suited for polar molecules. Given the acidic nature of the phenolic proton, negative ion mode is often preferred for the analysis of phenolic compounds. acs.org

A triple quadrupole or a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (QTOF) can be used. mdpi.com The triple quadrupole is excellent for targeted quantitative analysis using Multiple Reaction Monitoring (MRM), while a QTOF provides high mass accuracy for the identification of unknown metabolites. mdpi.com

Table 4: Proposed LC-MS/MS Method Parameters

Parameter Proposed Condition Rationale
Ionization Source Electrospray Ionization (ESI), Negative Mode Effective ionization for phenolic compounds.
Mass Analyzer Triple Quadrupole or QTOF For quantitative analysis (MRM) or high-resolution accurate mass for metabolite identification.
Scan Type Full Scan for identification, MRM for quantification To detect all ions or specifically monitor parent-daughter transitions.
Collision Gas Argon Commonly used for collision-induced dissociation in MS/MS.

| LC Conditions | As described in the HPLC section (Table 1) | The established HPLC method can be directly coupled to the mass spectrometer. |

GC-MS for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. matec-conferences.org Following the derivatization of this compound as described in the GC section, GC-MS can be used to confirm the identity of the derivative and to identify any volatile impurities. The mass spectrometer provides a mass spectrum for each chromatographic peak, which can be compared to spectral libraries for compound identification. nih.gov

Table 5: Proposed GC-MS Method Parameters

Parameter Proposed Condition Rationale
GC Conditions As described in the GC section (Table 2) The established GC method is directly applicable.
Ionization Mode Electron Ionization (EI) at 70 eV Standard ionization technique for GC-MS that produces reproducible fragmentation patterns.
Mass Analyzer Quadrupole A common and robust mass analyzer for GC-MS.

| Scan Range | m/z 50-500 | To detect the molecular ion and characteristic fragments of the derivatized analyte and potential impurities. |

Method Validation Parameters in Research Settings

The validation of analytical methods in a research setting is fundamental to ensure that the data generated are reliable and reproducible. For a compound such as this compound, which may be a novel intermediate or research tool, establishing the performance characteristics of an analytical method, typically High-Performance Liquid Chromatography (HPLC), is a critical step before its use in further studies. The following parameters are essential in this validation process.

Selectivity and Specificity

Selectivity and specificity refer to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components that may be present in the sample matrix. In the context of this compound, this includes starting materials, potential byproducts, or degradation products.

To assess selectivity, a solution of this compound would be analyzed alongside individual solutions of known potential impurities. The resulting chromatograms should demonstrate baseline separation between the main analyte peak and any other peaks. A photodiode array (PDA) detector can further establish specificity by evaluating peak purity, confirming that the spectral data across the analyte peak is consistent and not indicative of co-eluting species.

For example, a typical HPLC method might be developed using a C18 stationary phase with a mobile phase consisting of a gradient of acetonitrile and water. The retention time for this compound would be established, and this would be compared against the retention times of related compounds such as 3-bromophenol (B21344) or other potential precursors. The absence of interfering peaks at the retention time of the main compound in a mixture of these related substances would confirm the method's specificity.

Linearity and Range

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

To determine linearity, a series of calibration standards of this compound would be prepared and analyzed. A typical research-phase linearity study might involve five concentration levels, for example, from 1 µg/mL to 50 µg/mL. The peak area response from the detector is then plotted against the known concentration of each standard. A linear regression analysis is performed on this data. For the method to be considered linear, the correlation coefficient (r²) should ideally be ≥ 0.999.

Table 1: Hypothetical Linearity Data for this compound

Concentration (µg/mL) Peak Area (Arbitrary Units)
1.0 25,150
5.0 126,200
10.0 253,500
25.0 630,100
50.0 1,255,800

This is an interactive data table. You can sort and filter the data.

Based on this hypothetical data, a linear regression would be performed, and the resulting equation of the line and the correlation coefficient would establish the linear range of the method.

Precision (Repeatability, Intermediate Precision)

Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically assessed at two levels:

Repeatability (Intra-assay precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is determined by performing a minimum of six replicate injections of a sample solution of this compound at a single concentration (e.g., 25 µg/mL).

Intermediate Precision (Inter-assay precision): This evaluates the variability within the same laboratory but on different days, with different analysts, or on different equipment.

The precision is expressed as the relative standard deviation (RSD) of the measurements. For research applications, an RSD of ≤ 2% is generally considered acceptable.

Table 2: Hypothetical Precision Data for this compound

Measurement Type Replicate Number Peak Area % RSD
Repeatability 1 630,150 0.8%
2 628,900
3 635,500
4 632,100
5 627,800
6 633,400
Intermediate Precision (Day 2) 1 638,200 1.2%
2 630,500
3 640,100

This is an interactive data table. You can sort and filter the data.

Accuracy (Recovery Studies)

Accuracy measures the closeness of the experimental value to the true or accepted value. It is often determined through recovery studies by spiking a sample matrix with a known quantity of this compound at different concentration levels (e.g., 50%, 100%, and 150% of a target concentration). The percentage recovery is then calculated.

Table 3: Hypothetical Accuracy (Recovery) Data

Spiked Level Amount Added (µg) Amount Recovered (µg) % Recovery
50% 12.5 12.3 98.4%
100% 25.0 25.3 101.2%
150% 37.5 37.0 98.7%

This is an interactive data table. You can sort and filter the data.

For research purposes, recovery values typically between 98% and 102% are considered indicative of an accurate method.

Limits of Detection (LOD) and Quantification (LOQ) for Research Applications

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy.

These limits are crucial for impurity analysis. They can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. For a research compound like this compound, a low LOQ would be essential for accurately monitoring low-level impurities.

Impurity Profiling and Degradation Product Analysis in Research Samples

Impurity profiling is the identification and quantification of impurities in a research sample. Degradation product analysis involves subjecting the compound to stress conditions (e.g., acid, base, heat, light) to understand its stability and identify potential degradation products.

For this compound, potential process-related impurities could include unreacted starting materials or byproducts from the synthetic route. Degradation could potentially occur at the cyclopropylmethoxy ether linkage via hydrolysis, or through debromination under certain conditions.

A combination of HPLC with mass spectrometry (LC-MS) is a powerful tool for this purpose. The high separation capability of HPLC combined with the mass information from the MS detector allows for the tentative identification of unknown impurities and degradants based on their mass-to-charge ratio and fragmentation patterns.

Table 4: List of Compounds

Compound Name
This compound
3-bromophenol

Quality-by-Design (QbD) Approaches in Analytical Method Development

The development of robust and reliable analytical methods is paramount in pharmaceutical research and manufacturing to ensure product quality and safety. Analytical Quality-by-Design (AQbD) has emerged as a systematic, science- and risk-based paradigm for the development of analytical procedures. neuroquantology.compharm-int.com This approach moves away from traditional, univariate method development towards a holistic process that begins with predefined objectives and emphasizes a thorough understanding of the method variables and their impact on performance. nih.govpharmainfo.in The principles of QbD, as outlined in the International Council for Harmonisation (ICH) guidelines Q8, Q9, and Q10, are applied to analytical methods to build quality in from the start, ensuring the method is fit for its intended purpose throughout its lifecycle. neuroquantology.comnih.gov

This section will detail a systematic, albeit illustrative, application of AQbD principles for the development of a High-Performance Liquid Chromatography (HPLC) method for the quantification of the research compound This compound . Due to the absence of specific published research applying QbD to this particular compound, this section serves as a detailed, hypothetical case study based on established AQbD workflows.

Defining the Analytical Target Profile (ATP)

The initial step in the AQbD process is to define the Analytical Target Profile (ATP). nih.govresearchgate.net The ATP is a prospective summary of the performance requirements that the analytical method must meet to be considered suitable for its intended purpose. It defines the "end goal" and guides the entire method development process. For a quantitative HPLC assay of This compound as an active pharmaceutical ingredient (API), the ATP would be formally defined.

Table 1: Illustrative Analytical Target Profile (ATP) for HPLC Assay of this compound

Attribute Target Requirement
Analyte & Matrix Quantify this compound in a bulk drug substance.
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Method Goal To accurately and precisely measure the concentration of the main peak.
Specificity The method must be able to resolve the main analyte peak from potential impurities and degradation products.
Accuracy The mean recovery should be between 98.0% and 102.0%.
Precision The relative standard deviation (RSD) for replicate injections should not be more than 2.0%.
Linearity The correlation coefficient (r²) of the calibration curve must be ≥ 0.999 over the specified range.
Robustness The method's performance should remain unaffected by small, deliberate variations in method parameters.

| Run Time | A chromatographic run time of under 15 minutes is desired for efficiency. |

Risk Assessment and Identification of Critical Method Parameters (CMPs)

Following the definition of the ATP, a risk assessment is performed to identify method parameters that are likely to have a significant impact on the method's Critical Quality Attributes (CQAs). CQAs are the method's performance characteristics that must be controlled to meet the ATP requirements (e.g., resolution, peak tailing, accuracy). celonpharma.com

Tools such as an Ishikawa (fishbone) diagram can be used to brainstorm potential variables. These variables are then ranked using a risk assessment matrix, such as a Failure Mode and Effects Analysis (FMEA), to prioritize them based on their potential impact. The parameters identified as high-risk are designated as Critical Method Parameters (CMPs) and require further investigation through experimental design. nih.govcelonpharma.com

For an RP-HPLC method for This compound , the potential parameters and a hypothetical risk ranking are outlined below.

Table 2: Illustrative Risk Assessment for HPLC Method Parameters

Method Parameter Potential Effect on CQAs Risk Priority (Hypothetical) Justification
Mobile Phase % Organic Affects retention time, resolution, peak shape. High A small change can significantly alter analyte retention and co-elution with impurities.
Mobile Phase pH Affects ionization state of the phenol, impacting retention and peak shape. High Phenolic compounds are sensitive to pH, which can drastically change their chromatographic behavior.
Column Temperature Influences viscosity, retention time, and peak efficiency. Medium Can affect selectivity and run-to-run variability, but often has a more predictable effect than mobile phase.
Flow Rate Affects retention time, resolution, and pressure. Medium Changes can compress or expand the chromatogram, affecting resolution and analysis time.
Wavelength Affects sensitivity and linearity. Low Typically optimized once and remains stable, unless impurities have vastly different UV maxima.

| Injection Volume | Affects peak area, peak shape, and linearity. | Low | Modern autosamplers are highly precise; risk is low if operated within column capacity. |

Based on this assessment, Mobile Phase % Organic and Mobile Phase pH are identified as high-risk CMPs that warrant further investigation using Design of Experiments (DoE).

Method Optimization using Design of Experiments (DoE)

Design of Experiments (DoE) is a statistical tool used to systematically and efficiently evaluate the effects of multiple parameters simultaneously. semanticscholar.orgresearchgate.net This multivariate approach is more powerful than the traditional one-factor-at-a-time (OFAT) method. semanticscholar.org A common DoE strategy involves two stages: a screening design to identify the most critical factors, followed by an optimization design to understand their interactions and define a robust operating region.

Assuming four parameters were taken forward from the risk assessment (e.g., % Organic, pH, Temperature, Flow Rate), a fractional factorial design could be used to screen for the most influential factors with a reduced number of experiments. molnar-institute.com

Based on the hypothetical screening results, let's assume Mobile Phase % Organic and Mobile Phase pH were confirmed as the most significant CMPs. An optimization study using a response surface methodology, such as a Box-Behnken Design (BBD) or Central Composite Design (CCD), would be employed. researchgate.netturkjps.org This study aims to model the relationship between the CMPs and the CQAs (e.g., Resolution of a critical pair, and Tailing Factor of the analyte peak).

The table below represents a hypothetical Box-Behnken experimental design.

Table 3: Illustrative Box-Behnken Design for Method Optimization

Run Factor 1: % Acetonitrile (v/v) Factor 2: Mobile Phase pH Response 1: Resolution (Rs) Response 2: Tailing Factor (Tf)
1 40 3.0 1.8 1.4
2 50 3.0 2.5 1.2
3 40 4.0 2.1 1.3
4 50 4.0 2.9 1.1
5 35 3.5 1.6 1.6
6 55 3.5 3.1 1.0
7 45 2.5 2.4 1.3
8 45 4.5 3.0 1.0
9 45 3.5 2.7 1.1
10 45 3.5 2.8 1.1
11 45 3.5 2.7 1.2
12 45 3.5 2.8 1.1

The data from these experiments would be analyzed using ANOVA to generate polynomial equations that model the response surfaces. These models describe how the CQAs change as the CMPs are varied.

Control Strategy and Continuous Improvement

The knowledge gained during method development and the establishment of the MODR inform the final control strategy. This includes setting system suitability criteria and defining the nominal operating conditions for the method. The AQbD lifecycle is a continuous process; the method's performance is monitored over time, and the knowledge gained is used for continuous improvement. pharm-int.comresearchgate.net

Patent Landscape and Intellectual Property in Chemical Research and Development

Analysis of Patent Trends Involving 3-Bromo-5-(cyclopropylmethoxy)phenol and Related Scaffolds

While patents specifically claiming this compound are not prominently found in broad searches, an analysis of related structural motifs reveals significant trends in medicinal chemistry patenting. The core structure combines a brominated phenol (B47542) with a cyclopropylmethoxy group, both of which are prevalent in patented bioactive molecules.

Key Scaffolds and Their Importance:

Brominated Phenols: The inclusion of a bromine atom on a phenol ring is a common strategy in medicinal chemistry. Bromine can modulate a compound's physicochemical properties, such as lipophilicity, and can serve as a handle for further chemical modifications. Patent literature shows that brominated phenols are key intermediates in the synthesis of a wide array of pharmaceuticals. researchgate.netgoogle.comcyberleninka.ru Natural bromophenols isolated from marine organisms have been shown to possess diverse biological activities, including antibacterial, anticancer, and antifungal properties, spurring interest in their synthetic analogues. cyberleninka.ru

Cyclopropylmethoxy Group: The cyclopropyl (B3062369) group is often used as a bioisostere for larger or more flexible groups, offering conformational rigidity and improved metabolic stability. The cyclopropylmethoxy moiety, in particular, is found in various patented compounds. For instance, 4-[2-(cyclopropylmethoxy)ethyl]phenol (B24223) is a key intermediate in the synthesis of Betaxolol, a beta-blocker used to treat hypertension and glaucoma. google.com This highlights the pharmaceutical industry's interest in this functional group for developing marketable drugs.

Patent Filing Trends:

An analysis of patent databases indicates that scaffolds containing substituted phenols and ethers are frequently the subject of patent applications, particularly in the oncology and inflammatory disease spaces. Many of these patents claim large families of compounds under a Markush structure, where a core scaffold is varied with numerous substituents at different positions. It is highly probable that a compound like this compound would fall within the scope of such broad claims, even if not explicitly named as an example.

The trend in recent years has been towards developing highly selective kinase inhibitors, which are crucial in targeted cancer therapy. caldwelllaw.comnih.gov The structural features of this compound make it a plausible scaffold for such inhibitors. Patent activity in the kinase inhibitor field is intense, with a significant percentage of all filings since 2001 occurring in the last five years. caldwelllaw.com

Table 1: Patent Trends for Related Scaffolds

Scaffold TypeTherapeutic Areas of InterestKey Patenting TrendsRepresentative Compound (from search results)
Brominated Phenols Anti-infective, Anti-cancerBroad claims on substituted phenols, use as key synthetic intermediates. researchgate.netcyberleninka.ru3,4-dibromo-5-[3-bromo-2-(2,3-dibromo-4,5-dihydroxybenzyl)-4,5-dihydroxybenzyl]benzene-1,2-diol researchgate.net
Cyclopropylmethoxy Phenols Cardiovascular (e.g., beta-blockers), FragrancesPatents on specific synthetic intermediates, use in fragrance formulations. google.comgoogle.com4-[2-(cyclopropylmethoxy)ethyl]phenol google.com
Kinase Inhibitor Scaffolds Oncology, Inflammatory DiseasesHigh volume of patent filings, focus on isoform-selective compounds, combination therapies. caldwelllaw.comnih.govN/A (General Trend)

Novelty and Inventiveness in Synthetic Routes and Biological Applications

For a patent to be granted, the invention must be novel and involve an inventive step (i.e., be non-obvious). For a chemical compound, this can apply to the molecule itself, its synthesis process, or its use.

Synthetic Routes:

Novelty in a synthetic route can be established in several ways, such as the use of a new starting material, a novel reagent or catalyst, or a more efficient process with fewer steps, higher yield, or improved purity.

For instance, patents for the synthesis of related compounds like 2-bromo-5-methoxyphenol (B1282781) describe specific strategies to overcome common challenges. Direct bromination of 3-methoxyphenol (B1666288) can lead to a mixture of isomers that are difficult to separate and result in low yields. patsnap.com A patented novel approach involves first protecting the hydroxyl group of 3-methoxyphenol, followed by bromination and then deprotection. This multi-step process provides a higher conversion rate and simplifies post-processing by reducing the formation of unwanted isomers. patsnap.com This illustrates how procedural modifications that solve a technical problem can form the basis of a patentable invention.

Similarly, various patented routes exist for synthesizing intermediates like 4-[2-(cyclopropylmethoxy)ethyl]phenol. These routes often start from different materials (e.g., p-bromophenol or p-hydroxyphenylethanol) and involve multiple steps like protection, Grignard reactions, and etherification. google.com A novel route that is shorter, higher-yielding, or uses cheaper starting materials would likely be considered inventive. google.com

Biological Applications:

If this compound itself is a known compound, a new patent could still be obtained for a novel biological use. The discovery of its activity against a new therapeutic target, particularly one with significant unmet medical need, would be a strong basis for a use patent.

Given the prevalence of related scaffolds in kinase inhibitors, a likely application would be in this area. caldwelllaw.commdpi.com Protein kinases are crucial regulators of cell signaling, and their dysregulation is implicated in many diseases, especially cancer. nih.gov An inventive step could be demonstrated by showing that this compound exhibits unexpected selectivity for a particular kinase isoform, overcomes known resistance mechanisms, or displays a superior safety profile compared to existing inhibitors. nih.gov The identification of versatile inhibitor scaffolds that can effectively target individual kinases is a key goal in minimizing off-target effects. nih.gov

Strategic Patenting in Early-Stage Drug Discovery Research

In the highly competitive field of drug discovery, a robust patent strategy is essential from the earliest stages of research. For a novel scaffold like that of this compound, companies would employ several layers of patent protection.

Broad Genus (Markush) Claims: Early patents often feature broad Markush claims that cover a vast chemical space around a core scaffold. This strategy aims to protect not only the lead compound but also thousands of related derivatives, preventing competitors from making minor modifications to circumvent the patent.

Species Claims: As research progresses and specific compounds show promising activity, narrower "species" claims are filed to protect these individual molecules with greater specificity.

Intermediate and Process Claims: Patenting key intermediates and novel synthetic methods provides another layer of protection. patsnap.com Even if a competitor could design around the final product patent, they might be blocked from using the most efficient manufacturing process.

Use Patents: As new biological activities are discovered for a compound or scaffold, new use patents can be filed, extending the intellectual property protection and opening up new market opportunities.

For kinase inhibitors, patent strategies often focus on the specific binding mode of the inhibitor or its ability to target a particular conformational state of the enzyme. caldwelllaw.com As the field matures, obtaining broad protection becomes more difficult, and applicants must often rely on more detailed data to demonstrate novelty and non-obviousness. nih.gov

Implications of Intellectual Property for Collaborative Research

Drug discovery is increasingly a collaborative endeavor, often involving partnerships between academic institutions and pharmaceutical companies, or between multiple companies. drugdiscoverynews.comono-pharma.com These collaborations are governed by carefully negotiated intellectual property agreements that define ownership, licensing rights, and responsibilities.

Defining Ownership: A critical aspect of any collaboration agreement is the clear definition of who owns the intellectual property generated. Typically, "background IP" (what each party brings to the collaboration) is retained by the original owner, while "arising IP" (discoveries made during the collaboration) may be jointly owned or owned by one party with an exclusive license granted to the other. sec.gov

Streamlining Collaboration: Master agreements between institutions, such as the one between UCSF and Genentech, can streamline the process of initiating new research collaborations by setting predefined IP terms. drugdiscoverynews.com

Academic-Industry Partnerships: Academic institutions often focus on novel target validation and early-stage discovery, while industry partners provide the resources and expertise for drug development and commercialization. schrodinger.com In such collaborations, the university typically patents the initial discovery and then licenses it to the company in exchange for upfront payments, milestone payments, and royalties.

Confidentiality and Publication: Collaboration agreements must balance the academic need to publish research findings with the commercial need to protect proprietary information for patenting. schrodinger.com This is often managed by allowing for a review period where a company can request the removal of confidential information or a delay in publication to allow for patent filing.

For a compound like this compound, a collaboration might involve an academic lab identifying its potential as a kinase inhibitor, followed by a partnership with a pharmaceutical company to optimize the scaffold, conduct preclinical testing, and eventually, clinical trials. The success of such a venture would depend heavily on a well-structured IP agreement that aligns the interests of both parties. sec.gov

Future Research Directions and Translational Perspectives Preclinical

Exploration of Undiscovered Biological Targets

While the complete biological activity profile of 3-Bromo-5-(cyclopropylmethoxy)phenol is yet to be fully elucidated, the bromophenol structural motif is known to exhibit a wide range of biological effects, including antioxidant, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.com Future research should, therefore, focus on a systematic screening of this compound against a broad array of biological targets to identify novel mechanisms of action.

A primary approach would involve high-throughput screening (HTS) against diverse panels of receptors, enzymes, and ion channels. This unbiased screening can reveal unexpected interactions and open new lines of investigation. Furthermore, given that phenolic compounds are known to modulate pathways associated with human diseases like cancer, metabolic disorders, and neurodegenerative conditions, targeted assays against key proteins in these pathways are warranted. nih.gov For instance, enzymes such as cyclooxygenases (COX-1 and COX-2), lipoxygenases, and various kinases involved in inflammatory and proliferative signaling cascades would be pertinent targets.

Moreover, considering the prevalence of bromophenols in marine organisms, exploring targets related to pathways found in these environments could provide novel insights. nih.gov Techniques such as chemical proteomics and affinity chromatography-mass spectrometry can be employed to pull down binding partners from cell lysates, thereby identifying direct molecular targets without prior assumptions.

Table 1: Potential Biological Target Classes for this compound

Target ClassExamplesRationale
Enzymes Kinases, Phosphatases, CyclooxygenasesPhenolic compounds are known to modulate enzymatic activity.
Receptors G-protein coupled receptors (GPCRs), Nuclear receptorsPotential for allosteric or direct modulation of receptor function.
Ion Channels Sodium, Potassium, Calcium channelsBrominated compounds can influence ion channel gating.
Transcription Factors NF-κB, STATsPhenols can affect signaling pathways that regulate gene expression.

Integration of Advanced Computational Approaches

Computational chemistry offers a powerful toolkit to accelerate the preclinical development of this compound by providing insights into its structure-activity relationships (SAR) and potential biological interactions. nih.gov Molecular docking studies can be employed to predict the binding affinity and mode of interaction of the compound with the crystal structures of known biological targets. This can help prioritize experimental screening efforts and guide the design of more potent analogues.

Quantum chemical methods can be utilized to understand the electronic properties of the molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for its reactivity and interaction with biological macromolecules. nih.gov Furthermore, molecular dynamics (MD) simulations can provide a dynamic picture of the compound's interaction with a target protein over time, revealing the stability of the complex and key intermolecular interactions.

In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling is another critical computational tool. nih.gov Predicting these properties early in the drug discovery process can help in identifying potential liabilities and guiding the design of analogues with improved pharmacokinetic profiles. Machine learning models, trained on large datasets of known bioactive molecules, can also be used to predict the potential biological activities and toxicity of this compound.

Table 2: Advanced Computational Tools in Preclinical Research

Computational MethodApplication
Molecular Docking Prediction of binding modes and affinities to biological targets. researchgate.net
Quantum Chemistry Elucidation of electronic properties and reactivity. nih.gov
Molecular Dynamics (MD) Simulations Analysis of the dynamic stability of ligand-protein complexes. nih.gov
In Silico ADMET Prediction Early assessment of pharmacokinetic and toxicity profiles. nih.gov

Development of Sustainable Synthetic Methodologies

The advancement of this compound into further preclinical and potentially clinical stages will necessitate efficient and environmentally friendly synthetic routes. Future research should focus on developing sustainable methodologies that minimize waste, reduce the use of hazardous reagents, and are amenable to scale-up.

One promising avenue is the exploration of C-H activation/functionalization reactions. These methods allow for the direct introduction of functional groups onto the phenol (B47542) ring, potentially bypassing the need for pre-functionalized starting materials and reducing the number of synthetic steps. rsc.org For instance, a one-pot C-H activation/borylation/oxidation sequence could be a highly efficient way to generate substituted phenols. nih.gov

The use of biocatalysis presents another sustainable approach. Enzymes can offer high selectivity and operate under mild reaction conditions, reducing energy consumption and by-product formation. The synthesis of phenolic monomers using enzymes like Candida antarctica Lipase B (Cal-B) has been demonstrated as a greener alternative to traditional chemical methods. researchgate.net Exploring enzymatic routes for the synthesis or modification of this compound could lead to more sustainable manufacturing processes.

Furthermore, flow chemistry techniques can be investigated to improve reaction efficiency, safety, and scalability. Continuous flow reactors offer precise control over reaction parameters, leading to higher yields and purity while minimizing solvent usage.

Design of Next-Generation Analogues with Improved Preclinical Profiles

The structural scaffold of this compound offers multiple points for chemical modification to optimize its biological activity, selectivity, and pharmacokinetic properties. The design of next-generation analogues should be guided by a comprehensive understanding of its structure-activity relationship (SAR).

Systematic modifications of the substituents on the phenol ring can be explored. For example, the position and nature of the bromine atom can be varied to investigate its influence on activity and selectivity. The replacement of bromine with other halogens or different functional groups could lead to analogues with altered electronic and steric properties.

The cyclopropylmethoxy group is another key feature that can be modified. Exploring different ether linkages and cyclic systems could impact the compound's lipophilicity, metabolic stability, and target engagement. Bioisosteric replacement of the phenol group itself could also be considered to improve properties like oral bioavailability and reduce potential metabolic liabilities associated with phenols. nih.gov

The design of these analogues should be an iterative process, integrating computational predictions with synthetic chemistry and biological evaluation. This approach will facilitate the rapid identification of candidates with superior preclinical profiles.

Table 3: Strategies for Analogue Design

Modification StrategyRationale
Halogen Substitution Modulate electronic properties and binding interactions.
Ether Chain Variation Optimize lipophilicity and metabolic stability.
Phenol Bioisosterism Improve pharmacokinetic properties and reduce metabolic concerns. nih.gov
Ring Substitution Pattern Explore structure-activity relationships.

Collaborative Research Opportunities Across Disciplines

The comprehensive preclinical development of this compound will greatly benefit from a multidisciplinary collaborative approach. Bringing together experts from various fields can accelerate progress and provide a more holistic understanding of the compound's potential.

Collaboration between synthetic organic chemists and computational chemists will be crucial for the rational design and efficient synthesis of novel analogues. nih.gov Partnerships with pharmacologists and biochemists are essential for conducting thorough biological evaluations, including in vitro and in vivo studies, to elucidate the mechanism of action and assess efficacy.

Furthermore, engaging with toxicologists early in the development process will help in identifying and mitigating potential safety concerns. Formulation scientists can contribute their expertise to develop suitable delivery systems to enhance the compound's bioavailability and therapeutic index.

Establishing these cross-disciplinary collaborations will create a synergistic research environment, fostering innovation and increasing the likelihood of successfully translating this promising compound from the laboratory to a potential therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.